Boc-Val-Leu-Gly-Arg-PNA.HBr
CAS No.:
Cat. No.: VC18842160
Molecular Formula: C30H50BrN9O8
Molecular Weight: 744.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H50BrN9O8 |
|---|---|
| Molecular Weight | 744.7 g/mol |
| IUPAC Name | tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |
| Standard InChI | InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H |
| Standard InChI Key | JPUQZLKYSCCNNU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate hydrobromide, reflects its intricate structure. The Boc group at the N-terminal shields the peptide from undesired enzymatic degradation, while the PNA group at the C-terminal serves as the chromophore . The hydrobromide salt improves stability and solubility in polar solvents like dimethyl sulfoxide (DMSO) .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 102601-23-0 |
| Molecular Formula | C30H50BrN9O8 |
| Molecular Weight | 744.7 g/mol |
| IUPAC Name | (See Section 1.1) |
| Solubility | Soluble in DMSO |
| Storage Conditions | −20°C in anhydrous conditions |
| PubChem CID | 92042941 |
The canonical SMILES string (CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)N+[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br) and InChIKey (JPUQZLKYSCCNNU-UHFFFAOYSA-N) provide precise representations of its stereochemistry .
Biochemical Applications
Chromogenic Substrate for Proteases
Boc-Val-Leu-Gly-Arg-PNA.HBr is a critical tool for studying serine proteases, particularly the horseshoe crab clotting enzyme. Upon enzymatic cleavage at the arginine-PNA bond, p-nitroaniline is released, producing a yellow color detectable at 405 nm . This kinetic assay enables real-time monitoring of enzyme activity, essential for drug discovery and coagulation studies.
Table 2: Example Stock Solution Preparation
| Parameter | Value |
|---|---|
| Stock Concentration | 10 mM in DMSO |
| Storage | −20°C (1 month) |
| Working Solution | Dilute in buffer |
Research Use Cases
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Coagulation Studies: The compound models mammalian coagulation pathways due to structural homology between horseshoe crab and human proteases .
-
Enzyme Kinetics: Researchers quantify Michaelis-Menten constants (Km) and catalytic efficiency (kcat) using this substrate .
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Inhibitor Screening: High-throughput assays test potential protease inhibitors by measuring reduced p-nitroaniline release .
| Supplier | Location | Purity |
|---|---|---|
| Capot Chemical Co., Ltd. | China | >95% |
| SIGMA-RBI | Switzerland | ≥98% |
| GlpBio | United States | Research |
Future Directions
Ongoing research explores modified derivatives with fluorogenic or bioluminescent tags for enhanced sensitivity. Additionally, computational modeling of the enzyme-substrate interaction could refine inhibitor design for therapeutic applications .
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